N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(oxolan-2-yl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S/c20-17-10-8-16(9-11-17)19(18-7-4-13-24-18)21-25(22,23)14-12-15-5-2-1-3-6-15/h1-3,5-6,8-12,14,18-19,21H,4,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAWWMNTEWIXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2=CC=C(C=C2)F)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with an appropriate electrophile.
Formation of the sulfonamide group: This is typically done by reacting a sulfonyl chloride with an amine in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide has shown promise in inhibiting tumor cell proliferation. Studies have indicated that compounds with similar structures can act as inhibitors of protein kinases, which play crucial roles in cancer cell signaling pathways . The presence of the sulfonamide group enhances the compound's ability to interact with biological targets.
2. Antimicrobial Properties
The sulfonamide moiety is well-documented for its antimicrobial effects. Compounds containing this group have been utilized in the treatment of bacterial infections, acting as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis . This suggests that this compound may also exhibit similar properties.
3. Chiral Drug Development
The oxolan moiety introduces chirality into the compound, making it a candidate for chiral drug development. Chiral compounds can exhibit different pharmacological effects based on their stereochemistry, which is crucial in drug design . This aspect opens avenues for developing more effective therapeutics with fewer side effects.
Materials Science Applications
1. Liquid Crystal Displays (LCDs)
Research has indicated that compounds similar to this compound can be used in the formulation of liquid crystal materials. The unique electronic properties imparted by the fluorophenyl group may enhance the performance of LCDs, particularly in terms of response time and color purity .
2. Polymer Chemistry
The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability. Its sulfonamide functionality can facilitate interactions within polymer chains, potentially leading to materials with enhanced durability and performance characteristics .
Biological Research Applications
1. Mechanistic Studies
this compound serves as a valuable tool in mechanistic studies aimed at understanding cellular processes. By utilizing this compound, researchers can explore pathways involved in cell signaling and proliferation, contributing to the broader field of cancer research .
2. Drug Delivery Systems
The compound's structural characteristics make it suitable for development into drug delivery systems. Its ability to form stable complexes with various biomolecules could enhance the efficacy and targeting of therapeutic agents, particularly in cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide
- N-[(4-bromophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide
Uniqueness
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their broad range of pharmacological effects, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Sulfonamides typically exert their biological effects by inhibiting bacterial folate synthesis, thereby interfering with nucleic acid synthesis. The specific mechanism for this compound involves:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the bacterial folate biosynthesis pathway. By mimicking para-aminobenzoic acid (PABA), sulfonamides compete for the active site of the enzyme.
- Antimicrobial Activity : The compound has been shown to exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings.
Antimicrobial Efficacy
Research indicates that this compound demonstrates potent antimicrobial activity. In vitro studies have revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
These results suggest that the compound could be a viable candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this sulfonamide has shown potential anti-inflammatory effects. Studies have indicated that it can reduce pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
A notable study published in PubMed explored the structure–activity relationship (SAR) of various sulfonamides, including this compound. The study concluded that modifications in the aromatic rings significantly impacted the biological activity and selectivity of these compounds .
Another research article highlighted the synthesis and biological evaluation of novel sulfonamide derivatives, where this compound was included among the tested compounds. The findings suggested enhanced potency against resistant bacterial strains compared to traditional sulfonamides .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)(oxolan-2-yl)methyl]-2-phenylethene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of the ethene backbone followed by coupling with the oxolan-2-ylmethyl-4-fluorophenyl moiety. Key steps include:
- Sulfonylation : Use of sulfonyl chlorides under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide group .
- Coupling Reactions : Pd-catalyzed cross-coupling or nucleophilic substitution for attaching the fluorophenyl-oxolane group. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., oxolan-2-yl methyl group at δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight (expected [M+H]⁺ ~430–450 Da) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Controls : Include a reference sulfonamide (e.g., Celecoxib) and vehicle (DMSO <0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Compare results across independent assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target effects from off-target interactions .
- Structural Confirmation : Re-evaluate compound integrity post-assay (e.g., LC-MS to detect degradation products) .
- Dose-Response Reproducibility : Validate activity in ≥3 biological replicates with statistical rigor (p < 0.01, ANOVA) .
Q. What strategies address challenges in stereochemical control during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-oxolane precursors to enforce desired configuration at the oxolan-2-ylmethyl center .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling steps .
- Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL/SIR97) to confirm absolute stereochemistry .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME to assess logP (target ~3.5), aqueous solubility, and CYP450 interactions .
- Docking Studies : Molecular dynamics (AutoDock Vina) to refine binding poses in target proteins (e.g., COX-2 or EGFR) .
- Metabolite Prediction : Xenosite or GLORYx to identify potential sulfonamide oxidation or glucuronidation sites .
Data Contradiction and Validation
Q. Why might reported IC₅₀ values vary across studies, and how can this be mitigated?
- Methodological Answer :
- Source Variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) can alter apparent potency. Standardize protocols (e.g., Eurofins Panlabs guidelines) .
- Compound Stability : Pre-test solubility in assay buffers (e.g., PBS with 0.1% Tween-80) to prevent aggregation .
- Inter-lab Calibration : Share reference samples with collaborating labs to cross-validate results .
Structural and Mechanistic Analysis
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
